1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethoxylation reactions, utilizing specialized equipment to ensure the purity and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromopropanone moiety may act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-(trifluoromethoxy)phenyl)dimethylphosphine oxide: Shares the trifluoromethoxy and amino groups but differs in the phosphine oxide moiety.
4-Amino-3-(trifluoromethoxy)phenyl thiocyanate: Contains a thiocyanate group instead of the bromopropanone moiety.
Uniqueness
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the combination of its trifluoromethoxy group, which imparts distinct electronic properties, and the bromopropanone moiety, which provides reactivity for further chemical modifications .
Properties
Molecular Formula |
C10H9BrF3NO2 |
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Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
XAAXZRCXWGOWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)OC(F)(F)F)Br |
Origin of Product |
United States |
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